molecular formula C16H15BrF3N3O2 B258696 ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Katalognummer B258696
Molekulargewicht: 418.21 g/mol
InChI-Schlüssel: WEDBLGZXMAIAQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazolopyrimidine family and has been found to exhibit promising biological activities.

Wirkmechanismus

The mechanism of action of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound also inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. This compound has also been found to exhibit anti-inflammatory and antioxidant activities.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potent cytotoxic effects against cancer cells. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Zukünftige Richtungen

There are several future directions for the research on ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate. One of the potential directions is the development of novel derivatives of this compound with improved efficacy and selectivity against cancer cells. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent cytotoxic effects against cancer cells and has been found to exhibit various biochemical and physiological effects. Future research on this compound can lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been reported in the scientific literature. One of the commonly used methods involves the reaction of 4-bromobenzaldehyde, ethyl acetoacetate, trifluoroacetic acid, and ammonium acetate in the presence of ethanol as a solvent.

Wissenschaftliche Forschungsanwendungen

The potential therapeutic applications of ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate have been investigated in various scientific studies. One of the significant applications of this compound is its anticancer activity. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.

Eigenschaften

Produktname

ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Molekularformel

C16H15BrF3N3O2

Molekulargewicht

418.21 g/mol

IUPAC-Name

ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C16H15BrF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,21H,2,7H2,1H3

InChI-Schlüssel

WEDBLGZXMAIAQF-UHFFFAOYSA-N

Isomerische SMILES

CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Br

SMILES

CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Br

Kanonische SMILES

CCOC(=O)C1=CNN2C1=NC(CC2C(F)(F)F)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.